1,2-Dihydro-2,7-naphthyridin-3(4H)-one
Overview
Description
1,2-Dihydro-2,7-naphthyridin-3(4H)-one is a heterocyclic compound that features a naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-2,7-naphthyridin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the condensation of 2-aminopyridine with a suitable carbonyl compound, followed by cyclization.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This might include the use of catalysts, controlled temperatures, and pressures to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-2,7-naphthyridin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction to more reduced forms using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituents involved, but may include the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized naphthyridine derivative, while reduction might yield a more reduced form.
Scientific Research Applications
Chemistry: As intermediates in the synthesis of more complex molecules.
Biology: For their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: As potential therapeutic agents due to their biological activities.
Industry: In the development of new materials or as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of 1,2-Dihydro-2,7-naphthyridin-3(4H)-one depends on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the observed effects. The pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1,2-Dihydro-2,7-naphthyridine: A similar compound with a slightly different structure.
Quinoline: Another heterocyclic compound with a similar core structure.
Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen atoms.
Uniqueness
1,2-Dihydro-2,7-naphthyridin-3(4H)-one is unique due to its specific arrangement of atoms and the resulting chemical properties
Properties
IUPAC Name |
2,4-dihydro-1H-2,7-naphthyridin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-8-3-6-1-2-9-4-7(6)5-10-8/h1-2,4H,3,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOUMPFNOBORQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CNC1=O)C=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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